Palladium(II) trifluoroacetate

Overview

Description

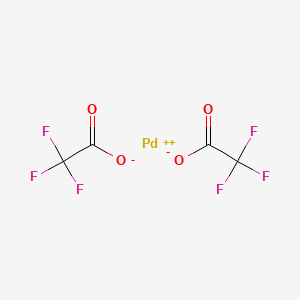

Palladium(II) trifluoroacetate is a chemical compound with the formula Pd(CF3COO)2. It is a brown powder that is highly hygroscopic and is used primarily as a catalyst in various organic reactions. This compound is known for its ability to facilitate the formation of carbon-carbon bonds and is widely used in the field of organic synthesis.

Mechanism of Action

Target of Action

Palladium(II) trifluoroacetate primarily targets olefins, specifically geranylacetone and other similar compounds . The compound acts as a catalyst in the selective allylic oxidation of these olefins .

Mode of Action

The interaction of this compound with its targets results in their conversion to allyl acetates . This is achieved through the catalytic action of this compound, which facilitates the selective allylic oxidation of the target olefins .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of olefins to their corresponding allyl acetates . This conversion is a crucial step in the synthesis of keto alcohols . The downstream effect of this pathway is the production of keto alcohols, which have various applications in different chemical reactions .

Result of Action

The molecular and cellular effects of the action of this compound involve the transformation of olefins into allyl acetates . These allyl acetates can then be converted into keto alcohols . This transformation is crucial in various chemical reactions and synthesis processes .

Biochemical Analysis

Biochemical Properties

Palladium(II) trifluoroacetate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to catalyze the selective allylic oxidation of geranylacetone and other olefins to their allyl acetates, which can then be converted to keto alcohols . The interactions between this compound and these biomolecules are primarily based on its ability to form coordination complexes, which enhance the reactivity of the substrates involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. These complexes can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under neutral conditions but can undergo hydrolysis in the presence of water . Over time, the degradation of this compound can lead to a decrease in its catalytic activity, which may affect long-term experimental outcomes. Additionally, prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its catalytic properties in vivo. At high doses, this compound can induce toxic effects, including liver hypertrophy and oxidative stress . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in mitigating oxidative damage . Additionally, this compound can influence the levels of metabolites such as ATP and glutathione, thereby affecting cellular energy metabolism and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals . This subcellular localization allows this compound to interact with key biomolecules and exert its catalytic effects in a spatially regulated manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of palladium(II) trifluoroacetate typically involves the reaction of palladium with trifluoroacetic acid. One common method includes the following steps:

Preparation of Palladium Source: Sponge palladium is placed in hydrochloric acid, and chlorine gas is introduced at a temperature of 40-70°C to generate chloropalladite. Sodium hydroxide is then added to adjust the pH to 10-11, followed by the addition of formic acid at 90-100°C to reduce the palladium and obtain active palladium.

Formation of this compound: The active palladium is added to trifluoroacetic acid, with the molar ratio of trifluoroacetic acid to palladium being 40-60:1. Nitric acid is then added at 90-110°C, and the mixture is stirred for 2-4 hours to complete the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Palladium(II) trifluoroacetate undergoes various types of reactions, including:

Oxidation: It can catalyze the oxidation of alkenes to form allylic acetates.

Reduction: It can participate in reduction reactions, although this is less common.

Substitution: It is involved in substitution reactions, particularly in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include trifluoroacetic acid, nitric acid, and various organic substrates. Reaction conditions typically involve moderate to high temperatures (90-110°C) and controlled pH levels.

Major Products

The major products formed from reactions involving this compound include allylic acetates, keto alcohols, and various cross-coupled products .

Scientific Research Applications

Palladium(II) trifluoroacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, as well as in the selective allylic oxidation of olefins

Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.

Medicine: It is involved in the development of pharmaceuticals and in the study of drug interactions.

Industry: It is used in the production of fine chemicals and in various industrial catalytic processes

Comparison with Similar Compounds

Palladium(II) trifluoroacetate is similar to other palladium(II) compounds, such as palladium(II) acetate and palladium(II) chloride. it is unique in its ability to catalyze reactions involving trifluoroacetic acid, which provides distinct reactivity and selectivity. Similar compounds include:

Palladium(II) acetate: Used in similar catalytic reactions but lacks the trifluoroacetate ligand.

Palladium(II) chloride: Used in various catalytic processes but has different reactivity due to the chloride ligand.

Palladium(II) triflate: Another palladium(II) compound with different reactivity and applications

This compound stands out due to its unique ligand environment, which imparts specific catalytic properties and makes it valuable in organic synthesis.

Biological Activity

Palladium(II) trifluoroacetate, also known as Pd(TFA)₂, is an organometallic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article delves into its synthesis, catalytic properties, and biological implications based on a review of diverse research findings.

- Molecular Formula : (CF₃COO)₂Pd

- CAS Number : 42196-31-6

- Molecular Weight : 332.45 g/mol

- Physical Form : Solid, typically available as a white to light yellow powder.

Synthesis and Catalytic Activity

This compound is synthesized through the reaction of palladium acetate with trifluoroacetic acid. This compound acts as a catalyst in various organic reactions, particularly in cross-coupling reactions and olefination processes.

Key Reactions Involving Pd(TFA)₂:

- Cross-Coupling Reactions : Pd(TFA)₂ catalyzes the formation of trifluoromethyl ketones from aryl trifluoroacetates and organoboron compounds, achieving moderate to excellent yields under mild conditions .

- Decarboxylative Olefination : It facilitates the coupling of arene carboxylic acids with alkenes, generating arylpalladium(II) intermediates that exhibit unique reactivity profiles compared to traditional palladium complexes .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly concerning its interactions with biological macromolecules and potential therapeutic applications.

Antitumor Activity

Research indicates that palladium complexes, including Pd(TFA)₂, exhibit antitumor properties. For instance, studies have shown that palladium complexes can induce apoptosis in cancer cells by disrupting cellular functions and interacting with DNA . The mechanism often involves the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

DNA Interaction

This compound has been investigated for its ability to interact with DNA. The compound can form coordination complexes with nucleobases, potentially leading to modifications in DNA structure and function. Such interactions are crucial for understanding the compound's cytotoxic effects and its potential as a chemotherapeutic agent .

Toxicity Studies

While this compound shows promise in therapeutic applications, toxicity studies are essential for assessing its safety profile. Research has indicated varying levels of toxicity depending on the concentration and exposure duration. For example, studies on aquatic organisms have shown that trifluoroacetate can exhibit significant toxicity at high concentrations .

Case Studies

- Mechanistic Insights : A study highlighted the role of Pd(TFA)₂ in facilitating decarboxylative olefination reactions, revealing insights into its mechanistic pathways involving electron-deficient arylpalladium(II) intermediates .

- Anticancer Applications : In vitro studies demonstrated that palladium complexes could selectively target cancer cells while sparing normal cells, suggesting a therapeutic window for future drug development .

Summary of Research Findings

Properties

IUPAC Name |

palladium(2+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDBXAQKXCXZCJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369856 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42196-31-6 | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.